tert-Butyl indolin-6-ylcarbamate
Overview
Description
Tert-Butyl indolin-6-ylcarbamate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl indolin-6-ylcarbamate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
It is known that indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a wide range of biological activities , suggesting that this compound may have similar effects.
Biological Activity
Tert-butyl indolin-6-ylcarbamate is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.283 g/mol
- Structural Features : The compound features a tert-butyl group, an indole moiety, and a carbamate functional group, which contribute to its unique biological properties.
This compound exhibits multiple mechanisms of action that underlie its biological activities:
- Enzyme Inhibition : It has been shown to inhibit enzymes associated with inflammation and cancer proliferation. For instance, it acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory pathways .
- Cell Signaling Modulation : The compound influences various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.
- Receptor Binding : Indole derivatives like this compound have a high affinity for multiple receptors, contributing to their broad spectrum of biological activities.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity : Exhibits effects against viral infections.
- Anti-inflammatory Effects : Reduces inflammation through inhibition of key inflammatory enzymes.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Effective against various bacteria and fungi.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits 5-lipoxygenase with an IC50 value of approximately 0.41 µM, showcasing its potential as an anti-inflammatory agent . Additionally, studies indicate its ability to modulate cellular responses in cancer cell lines, leading to reduced viability and increased apoptosis.
In Vivo Studies
In animal models, particularly in zymosan-induced peritonitis and experimental asthma models, the compound exhibited significant anti-inflammatory effects, further supporting its therapeutic potential against inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl indolin-5-ylcarbamate | Similar indole structure; different carbamate position | Anticancer, antimicrobial |
N-(2,4-Di-tert-butylphenyl) | Incorporates phenolic structure; higher lipophilicity | Anticancer; enhanced solubility |
5-Hydroxyindole | Hydroxyl group at position 5; more polar | Antioxidant; neuroprotective properties |
1-Methylindole | Methyl group substitution at position 1 | Antimicrobial; anti-inflammatory |
This comparison highlights the unique position and functional groups of this compound that contribute to its distinct biological activity profile.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPSFNYFXGUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700597 | |
Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-09-7 | |
Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.